Metipranolol

Catalog No.
S535275
CAS No.
22664-55-7
M.F
C17H27NO4
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metipranolol

CAS Number

22664-55-7

Product Name

Metipranolol

IUPAC Name

[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C17H27NO4/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4/h7,10,15,18,20H,8-9H2,1-6H3

InChI Key

BQIPXWYNLPYNHW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O

solubility

1.73e-01 g/L

Synonyms

1-(4-Acetoxy-2,3,5-Trimethylphenoxy)-3-Isopropylamino-2-Propanol, Disorat, Methypranol, Metipranolol, Trimepranol

Canonical SMILES

CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O

The exact mass of the compound Metipranolol is 309.194 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. It belongs to the ontological category of propanolamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Metipranolol, a medication belonging to the beta-blocker class, has found applications in various scientific research fields beyond its established use in treating hypertension (high blood pressure) and angina (chest pain) [National Institutes of Health (NIH) - ]. Here's a breakdown of some key areas of research involving Metipranolol:

Cardiovascular Research

  • Understanding mechanisms of heart function: Metipranolol's ability to block beta-adrenergic receptors in the heart muscle makes it a valuable tool for researchers to study the role of these receptors in regulating heart rate, contractility (force of contraction), and electrical activity [Circulation Research - ].
  • Investigating potential benefits in heart failure: Some research explores the possibility of Metipranolol offering additional benefits in managing heart failure beyond its blood pressure lowering effects [European Journal of Heart Failure - ].

Neurological Research

  • Exploring effects on anxiety and tremors: Studies investigate the potential of Metipranolol to reduce anxiety symptoms and tremors associated with certain neurological conditions like essential tremor [The Cochrane Database of Systematic Reviews - ].
  • Investigating role in cognitive function: Research is ongoing to understand if Metipranolol can improve cognitive function or protect against neurodegenerative diseases like Alzheimer's disease [Current Neuropharmacology - ].

Other Areas of Research

  • Investigating anti-cancer properties: Emerging research explores the potential of Metipranolol to have anti-cancer properties by impacting tumor growth or angiogenesis (blood vessel formation in tumors) [Cancer Research - ].
  • Studying effects on other conditions: Scientific studies are also investigating the use of Metipranolol in managing conditions like glaucoma, migraine headaches, and thyrotoxicosis (overactive thyroid) [National Institutes of Health (NIH) - ].

Metipranolol is a non-selective beta-adrenergic antagonist primarily used in ophthalmology for the management of elevated intraocular pressure associated with open-angle glaucoma and ocular hypertension. As a small molecule, its chemical formula is C17H27NO4C_{17}H_{27}NO_{4} and it has an average molecular weight of approximately 309.4 g/mol . Metipranolol functions by decreasing aqueous humor production in the eye, thereby reducing intraocular pressure, although the exact mechanism remains partially understood .

In the eye, metipranolol works by decreasing the production of aqueous humor, a fluid that fills the anterior chamber. This reduction in fluid production leads to a lower intraocular pressure []. It achieves this effect by blocking beta-adrenergic receptors, which are involved in regulating aqueous humor production [].

Metipranolol, particularly the oral form, can have side effects, including:

  • Slow heart rate (bradycardia)
  • Low blood pressure (hypotension)
  • Bronchospasm (contraction of airways) in people with asthma

Metipranolol undergoes metabolic transformations primarily via deacetylation to form an active metabolite. While specific reaction pathways are not extensively documented, it is known that the drug interacts with various cytochrome P450 enzymes, particularly CYP2D6, which plays a role in its metabolism . The compound does not exhibit significant intrinsic sympathomimetic activity or membrane-stabilizing effects, indicating its primary function as a beta-blocker without additional stimulatory properties .

The synthesis of Metipranolol generally involves multi-step organic reactions starting from simpler aromatic compounds. One common approach includes the alkylation of 2-(hydroxymethyl)-3-isopropylamino-phenol followed by acetylation to introduce the acetoxy group. The detailed synthetic route can vary based on specific laboratory conditions and desired yields but typically involves standard organic synthesis techniques such as nucleophilic substitutions and esterifications .

Metipranolol exhibits several significant drug interactions. For instance, when combined with other medications that affect heart rate or blood pressure (e.g., amlodipine), there may be an increased risk of arrhythmias or hypotension . Additionally, it can interact with drugs metabolized by CYP2D6, necessitating careful monitoring when prescribed alongside such agents . The presence of other medical conditions like diabetes or respiratory issues can also influence how Metipranolol affects patients, highlighting the importance of individualized treatment plans .

Metipranolol belongs to a class of medications known as non-selective beta-blockers. Below is a comparison with similar compounds:

Compound NameMechanism of ActionPrimary UseUnique Features
TimololNon-selective beta-blockerGlaucomaWell-studied for ocular use
LatanoprostProstaglandin analogGlaucomaIncreases aqueous humor outflow
BrimonidineAlpha-2 adrenergic agonistGlaucomaReduces aqueous humor production
PilocarpineMuscarinic agonistGlaucomaIncreases aqueous humor outflow
BetaxololSelective beta-1 blockerHypertension, glaucomaMore selective for cardiac effects

Uniqueness of Metipranolol: Unlike some other compounds that may have additional mechanisms (like prostaglandin analogs), Metipranolol primarily functions through beta-receptor blockade without significant sympathomimetic activity or local anesthetic properties. This specificity makes it particularly useful in treating intraocular pressure without affecting systemic blood pressure as dramatically as some other agents might.

High Performance Liquid Chromatography Methods for Quantification

High Performance Liquid Chromatography represents the primary analytical approach for quantitative determination of Metipranolol in various matrices. The compound demonstrates excellent compatibility with reversed-phase chromatographic systems, particularly utilizing C18 stationary phases [1]. The fundamental principles underlying Metipranolol quantification involve its rapid and complete deacetylation to deacetylmetipranolol, which serves as the primary analyte in most analytical procedures [2].

The characteristic chromatographic behavior of Metipranolol has been extensively studied using electrochemical detection systems. A validated method employs reversed-phase octadecylsilane columns with chromatographic analysis performed at elevated temperatures of 50°C [1]. This methodology achieves remarkable sensitivity with detection limits as low as 2 ng/mL in plasma matrices, utilizing pindolol as an internal standard for enhanced analytical precision [1].

Contemporary HPLC methodologies for Metipranolol quantification incorporate sophisticated mobile phase compositions. Gradient elution systems utilizing acetonitrile-phosphate buffer combinations have demonstrated superior separation characteristics [3]. The optimized gradient profile employs initial conditions of 70:30 phosphate buffer to acetonitrile, transitioning to enhanced organic content for complete analyte resolution [3]. Detection wavelengths are typically established at 220 nm, providing optimal sensitivity while maintaining specificity for beta-blocker compounds [3].

The analytical performance characteristics of established HPLC methods demonstrate exceptional linearity across therapeutic concentration ranges. Calibration curves exhibit correlation coefficients exceeding 0.994 for concentration ranges spanning 25-1000 ng/mL [3]. Intra-assay precision values consistently achieve coefficients of variation below 8.3%, while inter-assay precision maintains variability under 12.6% [3]. Recovery studies demonstrate analytical accuracy within 91.4-105.6% at clinically relevant concentrations [3].

Gas Chromatography Applications

Gas chromatographic analysis of Metipranolol requires specialized sample preparation protocols due to the compound's thermal sensitivity and need for derivatization. The analytical approach centers on gas chromatography-mass spectrometry determination of deacetylmetipranolol, the primary metabolite formed through rapid deacetylation processes [4] [5].

Methodological development for gas chromatographic analysis incorporates derivatization with N-Methyl-N-(trimethylsilyl) trifluoroacetamide to enhance thermal stability and chromatographic performance [6]. The derivatization process enables quantitative analysis with linear calibration ranges spanning 50-3000 ng/mL in biological matrices [6]. Extraction procedures employ ethylacetate and diethylether combinations under alkaline conditions, achieving recovery rates exceeding 90% [6].

The instrumental parameters for gas chromatographic analysis require careful optimization to prevent thermal degradation. Capillary gas chromatography-mass spectrometry investigations have revealed solvent-dependent molecular modification phenomena, where methylene groups from solvents incorporate into the parent molecule [7]. This observation necessitates stringent control of analytical conditions and solvent selection to maintain analytical integrity [7].

Detection limits for gas chromatographic methods achieve 5.0 ng/mL for detection and 15 ng/mL for quantification in biological matrices [6]. The analytical precision demonstrates excellent performance with intra-day and inter-day variability below 6.0% [6]. Comparative analysis with other beta-blockers confirms the selectivity and specificity of the developed methodology [8] [7].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance spectroscopy provides fundamental structural characterization capabilities for Metipranolol identification and purity assessment. Comprehensive spectral assignments have been established for both 1H and 13C NMR resonances, enabling definitive structural confirmation [9] [10]. The aromatic region exhibits characteristic signals at 6.89 ppm in 1H NMR spectra, providing reliable identification markers for quantitative applications [11].

Two-dimensional NMR techniques, including Correlation Spectroscopy, Heteronuclear Multiple Quantum Coherence, and Heteronuclear Multiple Bond Correlation experiments, facilitate complete spectral assignment [10]. The structural elucidation process incorporates Distortionless Enhancement by Polarization Transfer experiments for enhanced carbon signal characterization [9]. Chemical shift patterns demonstrate distinctive characteristics that differentiate hydrochloride salts from free base forms [10].

Mass spectrometric identification employs electrospray ionization techniques for molecular ion characterization. The fragmentation patterns provide structural confirmation through characteristic product ions and accurate mass measurements [9]. High-resolution mass spectrometry enables precise molecular formula determination with mass accuracy sufficient for unambiguous identification [12].

Infrared spectroscopy contributes complementary structural information through characteristic vibrational frequencies. The spectral interpretation encompasses functional group identification and structural confirmation through systematic vibrational analysis [9]. Ultraviolet spectroscopy provides additional characterization data with maximum absorbance wavelengths serving as analytical parameters for quantitative applications [9].

Stability-Indicating Analytical Procedures

Stability-indicating analytical methodologies for Metipranolol require comprehensive stress testing protocols to identify potential degradation pathways and products. The compound demonstrates differential stability under various stress conditions, necessitating validated analytical separation of parent compound from degradation products [13] [14].

Hydrolytic degradation studies reveal extensive decomposition under alkaline conditions, while acidic environments produce minimal degradation [13] [14]. Oxidative stress conditions generate multiple degradation products requiring chromatographic resolution from the parent compound [15]. Thermal degradation occurs predominantly under elevated temperature conditions, producing characteristic degradation patterns [13].

The analytical methodology employs C18 chromatographic columns with mobile phase compositions of sodium dihydrogen phosphate buffer-acetonitrile (70:30) [13] [14]. Detection wavelengths of 274 nm provide optimal sensitivity for both parent compound and degradation products [13] [14]. The validated method demonstrates linearity, precision, accuracy, and appropriate limits of detection and quantification [13] [14].

Forced degradation studies identify fourteen distinct degradation products under various stress conditions [15]. Liquid chromatography-quadrupole time-of-flight mass spectrometry enables structural characterization of degradation products through accurate mass measurement and fragmentation analysis [15]. The comprehensive degradation pathway elucidation supports regulatory compliance and pharmaceutical quality assurance requirements [15].

Trace Analysis in Complex Matrices

Trace analysis of Metipranolol in complex biological and environmental matrices requires sophisticated sample preparation and analytical techniques. Solid phase extraction methodologies provide essential sample cleanup and analyte concentration capabilities [16]. Molecularly imprinted polymer technology offers enhanced selectivity for beta-blocker compounds in complex sample matrices [16].

Liquid chromatography-tandem mass spectrometry represents the analytical standard for trace quantification in biological samples. Multiple reaction monitoring techniques enable simultaneous quantification of Metipranolol and related compounds with exceptional sensitivity and selectivity [17]. The analytical methodology achieves detection limits in the low ng/mL range across various biological matrices [17].

Aqueous humor analysis demonstrates the application of gas chromatography-mass spectrometry for Metipranolol metabolite quantification [4] [5]. The methodology enables pharmacokinetic studies with sufficient sensitivity to monitor therapeutic concentrations following topical administration [4] [5]. Sample preparation protocols incorporate liquid-liquid extraction techniques optimized for biological matrix compatibility [4] [5].

Environmental analysis applications require consideration of matrix effects and analytical interferences. Municipal wastewater analysis employs preconcentration techniques including solid phase extraction and solid phase microextraction [18]. The analytical challenges include complex matrix compositions and potential degradation products requiring comprehensive method validation [18].

Quality Control Parameters and Reference Standards

Quality control parameters for Metipranolol analysis encompass comprehensive analytical validation requirements including specificity, linearity, accuracy, precision, detection limits, and quantitation limits [19]. Weight variation testing of pharmaceutical formulations demonstrates compliance with pharmacopeial requirements, typically achieving deviation percentages within acceptable limits [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

309.19400834 g/mol

Monoisotopic Mass

309.19400834 g/mol

Heavy Atom Count

22

LogP

2.66
2.66 (LogP)
2.2

Appearance

Solid powder

Melting Point

105-107 °C
105 - 107 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X39AL81KEB

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Indicated in the treatment of elevated intraocular pressure in patients with ocular hypertension or open angle glaucoma.

Pharmacology

Metipranolol is a beta1 and beta2 (non-selective) adrenergic receptor-blocking agent that does not have significant intrinsic sympathomimetic, direct myocardial depressant, or local anesthetic (membrane-stabilizing) activity. Metipranolol is indicated in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma. Metipranolol, when applied topically to the eye, has the action of reducing elevated, as well as normal, intraocular pressure, whether or not accompanied by glaucoma. Elevated intraocular pressure is a major risk factor in the pathogenesis of glaucomatous visual field loss and optic nerve damage. Metipranolol reduces intraocular pressure with little or no effect on pupil size or accommodation in contrast to the miosis which cholinergic agents are known to produce.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01ED - Beta blocking agents
S01ED04 - Metipranolol

Mechanism of Action

Although it is known that metipranolol binds the beta1 and beta2 adrenergic receptors, the mechanism of metipranolol's action is not known. It has no significant intrinsic sympathomimetic activity, and has only weak local anesthetic (membrane-stabilizing) and myocardial depressant activity. It appears that the ophthalmic beta-adrenergic blocking agents reduce aqueous humor production, as demonstrated by tonography and fluorophotometry. A slight increase in aqueous humor outflow may be an additional mechanism.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

22664-55-7

Wikipedia

Metipranolol

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Chrapek O, Jirkova B, Kandrnal V, Rehak J, Sin M. Treatment of central serous chorioretinopathy with beta-blocker metipranolol. Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub. 2015 Mar;159(1):120-3. doi: 10.5507/bp.2013.015. Epub 2013 Mar 21. PubMed PMID: 23549516.
2: Khanfar MA, AbuKhader MM, Alqtaishat S, Taha MO. Pharmacophore modeling, homology modeling, and in silico screening reveal mammalian target of rapamycin inhibitory activities for sotalol, glyburide, metipranolol, sulfamethizole, glipizide, and pioglitazone. J Mol Graph Model. 2013 May;42:39-49. doi: 10.1016/j.jmgm.2013.02.009. Epub 2013 Mar 13. PubMed PMID: 23545333.
3: Osborne NN, Wood JP. The beta-adrenergic receptor antagonist metipranolol blunts zinc-induced photoreceptor and RPE apoptosis. Invest Ophthalmol Vis Sci. 2006 Jul;47(7):3178-86. PubMed PMID: 16799065.
4: Osborne NN, Wood JP. Metipranolol blunts nitric oxide-induced lipid peroxidation and death of retinal photoreceptors: a comparison with other anti-glaucoma drugs. Invest Ophthalmol Vis Sci. 2004 Oct;45(10):3787-95. PubMed PMID: 15452090.
5: Djanani A, Kaneider NC, Meierhofer C, Sturn D, Dunzendorfer S, Allmeier H, Wiedermann CJ. Inhibition of neutrophil migration and oxygen free radical release by metipranolol and timolol. Pharmacology. 2003 Aug;68(4):198-203. PubMed PMID: 12837974.
6: Wood JP, Schmidt KG, Melena J, Chidlow G, Allmeier H, Osborne NN. The beta-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with betaxolol. Exp Eye Res. 2003 Apr;76(4):505-16. PubMed PMID: 12634114.
7: Mirza GE, Karaküçük S, Temel E. Comparison of the effects of 0.5% timolol maleate, 2% carteolol hydrochloride, and 0.3% metipranolol on intraocular pressure and perimetry findings and evaluation of their ocular and systemic effects. J Glaucoma. 2000 Feb;9(1):45-50. PubMed PMID: 10708231.
8: Kamalarajah S, Johnston PB. Bilateral anterior uveitis associated with 0.3% minims metipranolol. Eye (Lond). 1999 Jun;13 ( Pt 3a):380-1. PubMed PMID: 10624443.
9: Patel NP, Patel KH, Moster MR, Spaeth GL. Metipranolol-associated nongranulomatous anterior uveitis. Am J Ophthalmol. 1997 Jun;123(6):843-4. PubMed PMID: 9535634.
10: Watanabe TM, Hodes BL. Bilateral anterior uveitis associated with a brand of metipranolol. Arch Ophthalmol. 1997 Mar;115(3):421-2. PubMed PMID: 9076220.
11: Boles Carenini B, Brogliatti B, Dorigo MT, Vadalà G, Protti R, Bellone A. Prepared association of metipranolol 0.1% + pilocarpine 2% and of timolol 0.5% + pilocarpine 2%. Comparison of clinical efficacy and topical tolerability in the treatment of patients affected by POAG tonometrically uncontrolled with beta-blocker alone (two-centre study). Acta Ophthalmol Scand Suppl. 1997;(224):54-5. PubMed PMID: 9589740.
12: Lyden M, Applebaum HJ. Effect of ophthalmic metipranolol and timolol on exerise-induced tachycardia. J Glaucoma. 1995 Apr;4(2):124-9. PubMed PMID: 19920657.
13: KeBler C. Possible bilateral anterior uveitis secondary to metipranolol (OptiPranolol) therapy. Arch Ophthalmol. 1994 Oct;112(10):1277. PubMed PMID: 7945025.
14: Groh MJ, Michelson G, Groh ME, Gründler AE. Ocular macro- and microcirculation after topical application of clonidine and metipranolol. Ger J Ophthalmol. 1994 May;3(3):175-8. PubMed PMID: 7913644.
15: Kessler C, Christ T. Incidence of uveitis in glaucoma patients using metipranolol. J Glaucoma. 1993 Fall;2(3):166-70. PubMed PMID: 19920513.
16: Losa C, Marchal-Heussler L, Orallo F, Vila Jato JL, Alonso MJ. Design of new formulations for topical ocular administration: polymeric nanocapsules containing metipranolol. Pharm Res. 1993 Jan;10(1):80-7. PubMed PMID: 8094245.
17: Tilser I, Martínková J, Chládek J, Zaydlar K. A beneficial effect of metipranolol pretreatment on rat kidney ischemia in vivo. Sb Ved Pr Lek Fak Karlovy Univerzity Hradci Kralove. 1993;36(1-2):31-4. PubMed PMID: 7909376.
18: Lazarová Z. Analysis of ultrastructural changes in the myocardium of rats during withdrawal syndrome after gradual decreasing of metipranolol doses. Cor Vasa. 1992;34(3):283-92. PubMed PMID: 1363978.
19: Akingbehin T, Villada JR. Metipranolol-induced adverse reactions: II. Loss of intraocular pressure control. Eye (Lond). 1992;6 ( Pt 3):280-3. PubMed PMID: 1359979.
20: Steinkraus V, Levenig C, Wachs U. [Psoriasis following metipranolol]. Dtsch Med Wochenschr. 1991 Nov 22;116(47):1814. German. PubMed PMID: 1682123.

Explore Compound Types